5-乙烯基邻苯二甲酸

描述

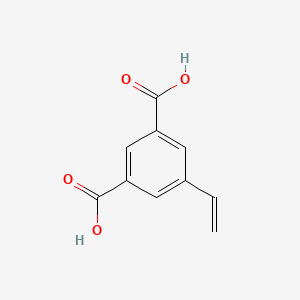

5-Vinylisophthalic acid is a chemical compound with the formula C10H8O4 . It is used in research and has potential applications in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .

Synthesis Analysis

The synthesis of 5-Vinylisophthalic acid involves several steps. The key intermediate, 5-vinylisophthalic acid, can be prepared through several efficient steps with commercially available low-cost materials . Esterification of 5-vinylisophthalic acid with corresponding 1-bromo-n-alkanes in DMF at 75 °C in the presence of K .Molecular Structure Analysis

The molecular structure of 5-Vinylisophthalic acid is represented by the formula C10H8O4 . The compound has a molecular weight of 192.17 g/mol .Chemical Reactions Analysis

The chemical reactions involving 5-Vinylisophthalic acid include a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether . The Witting reaction of the as-prepared phosphonium salt with 40% formaldehyde in the presence of NaOH as an alkaline catalyst provided 5-vinylisophthalic acid in 90% yield .Physical And Chemical Properties Analysis

5-Vinylisophthalic acid has several physical and chemical properties. It has a molecular weight of 192.17 g/mol . It is soluble, with a solubility of 1.07 mg/ml . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .科学研究应用

工业应用和特性

5-乙烯基邻苯二甲酸是一种邻苯二甲酸衍生物,由于其化学性质而具有广泛的工业应用。邻苯二甲酸盐,包括 5-乙烯基邻苯二甲酸衍生物,被广泛用作增塑剂,用于制造软质乙烯基,这种乙烯基在消费品、地板、墙面覆盖物、食品接触应用和医疗器械中得到应用。这些化合物还用于个人护理产品,如香水、乳液和化妆品,以及生产清漆、清漆和涂料,包括用于药物中定时释放目的的涂料 (Hauser & Calafat, 2005).

传感器技术

5-乙烯基邻苯二甲酸衍生物已在传感器技术中得到应用。例如,中心含有锆(IV)离子的金属酞菁配合物被用于聚氯乙烯 (PVC) 膜中,以选择性检测 5-磺基水杨酸。这些电极在宽浓度范围内表现出能斯特响应,表明它们作为传感器的有效性 (Shahrokhian 等,2004).

聚合物科学

在聚合物科学中,5-乙烯基邻苯二甲酸及其衍生物起着至关重要的作用。例如,研究了 5-羟基邻苯二甲酸对 CO2 分子传输的影响在各种聚合物复合膜中。这些研究表明,5-羟基邻苯二甲酸的羧基可以提高 CO2 的溶解度,而苯环提供阻隔作用,从而提高膜的分离性能 (Yoon & Kang, 2018).

新型材料和催化

已经使用 5-乙烯基邻苯二甲酸衍生物开发出创新材料。使用 5-乙烯基邻苯二甲酸设计了一种乙烯基官能化的金属有机骨架 (MOF),对 Pd2+ 和 H2S 表现出优异的传感性能。这突出了 5-乙烯基邻苯二甲酸衍生物在为特定化合物创建灵敏且选择性的传感器方面的潜力 (Nandi 等,2020).

安全和危害

未来方向

Given the potential applications of 5-Vinylisophthalic acid, there are a number of potential future directions for research. These include further studies into the role of 5-Vinylisophthalic acid in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .

Relevant Papers Several papers have been published on 5-Vinylisophthalic acid. One paper discusses the synthesis of monomers and the development of a side-chain jacketed liquid crystalline polymer . Another paper discusses the synthesis of 5-substituted derivatives of isophthalic acid as non-polymeric amphiphilic coating for metal oxide nanoparticles .

属性

IUPAC Name |

5-ethenylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRNGRYAJCOIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinylisophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

amine](/img/structure/B3076854.png)